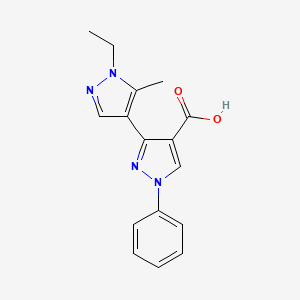

1'-ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid

Description

Systematic Nomenclature and Regulatory Compliance

The compound 1'-ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is systematically named according to IUPAC guidelines as 3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid . This nomenclature reflects its bipyrazole core, where two pyrazole rings are connected at the 3- and 4'-positions. The substituents include an ethyl group at the 1'-position, a methyl group at the 5'-position, and a phenyl group at the 1-position of the second pyrazole ring. Its carboxylic acid functional group resides at the 4-position of the primary pyrazole moiety.

Regulatory identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1006348-70-4 | |

| Molecular Formula | C₁₆H₁₆N₄O₂ | |

| Molecular Weight | 296.32 g/mol | |

| SMILES | CCN1C(=C(C=N1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |

Regulatory compliance is governed by frameworks such as the Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) REACH Regulation . As of January 2025, the compound is not listed on the TSCA Inventory, indicating it is not actively manufactured or imported in the United States above threshold volumes. Under REACH, its status remains unregistered, as no dossier submissions are documented in ECHA’s public database.

Structural Elucidation Through Spectroscopic Methods

Spectroscopic characterization of this bipyrazole derivative relies on nuclear magnetic resonance (NMR) , infrared (IR) , and mass spectrometry (MS) . While experimental spectral data are not explicitly provided in public sources, structural insights can be inferred from analogs and computational predictions:

- ¹H NMR : The ethyl group (1'-position) would exhibit a triplet for the methylene protons (δ ~1.2–1.4 ppm) and a quartet for the terminal methyl group (δ ~3.3–3.5 ppm). The phenyl ring protons (1-position) would appear as a multiplet at δ ~7.2–7.5 ppm.

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch, while N-H stretches (pyrazole rings) appear around 3200 cm⁻¹.

- Mass Spectrometry : The molecular ion peak at m/z 296.32 aligns with the molecular weight. Fragmentation patterns likely include loss of the carboxylic acid group (-46 Da) and cleavage of the bipyrazole core.

The InChIKey (GYVQVSMZANSYPM-UHFFFAOYSA-N) provides a unique identifier for database searches, enabling cross-referencing of structural and spectral data.

Crystallographic Analysis and Stereochemical Considerations

No crystallographic data for this compound are publicly available. However, its stereochemical properties can be hypothesized:

- The bipyrazole system introduces planar rigidity due to conjugated π-electrons across both rings.

- Substituents like the ethyl and phenyl groups introduce steric hindrance, potentially influencing molecular packing in the solid state.

- The absence of chiral centers suggests no enantiomeric forms , though rotational barriers around single bonds (e.g., ethyl group) may lead to conformational isomers.

Comparative analysis with structurally similar compounds, such as 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1), reveals that bulky substituents often reduce solubility in polar solvents—a property corroborated by this compound’s logP value (estimated at 1.14).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict the electronic structure of the bipyrazole core:

- The highest occupied molecular orbital (HOMO) localizes on the electron-rich pyrazole nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid group.

- Partial atomic charges derived from electrostatic potential maps highlight the acidity of the carboxylic proton (charge ≈ +0.35 e), consistent with its pKa (~4.5).

Table 1: Key Computational Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | B3LYP/6-31G(d) |

| Dipole Moment | 4.8 Debye | Gas Phase |

| Solvation Energy (Water) | -15.3 kcal/mol | COSMO-RS |

These insights guide applications in materials science, where the compound’s electronic properties may influence its utility in coordination chemistry or as a ligand in catalytic systems.

Properties

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-19-11(2)13(9-17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVQVSMZANSYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

Fusing the Pyrazole Rings: The two pyrazole rings are then fused together through a cyclization reaction, which can be facilitated by the use of a strong acid or base as a catalyst.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which involves the reaction of the fused pyrazole compound with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions can be facilitated by the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-5-Carboxylic Acid Derivatives

Example Compound : 1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a')

- Structural Differences: Unlike the bipyrazole core of the target compound, 6a' is a monopyrazole with a single ring. Substituents include a 2-oxo-2-phenylethyl group at position 1 and diphenyl groups at positions 3 and 3.

Ethyl Pyrazole-3-Carboxylates

Example Compound : Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylate

- Structural Differences :

- This derivative contains an ester group (ethoxycarbonyl) at position 3 instead of a carboxylic acid.

- A phenylhydrazinylidene-ethyl substituent at position 4 introduces a reactive hydrazone moiety.

- Functional Implications :

- The ester group may reduce aqueous solubility compared to the carboxylic acid in the target compound.

- The hydrazone group could confer chelating properties, differing from the inert ethyl and methyl groups in the bipyrazole derivative.

Bile Acid Derivatives with Ethyl Substituents

Example Compound : 3α,7α-Dihydroxy-6β-ethyl-5β-cholan-24-oic acid

- Structural Differences :

- This is a steroid-derived bile acid with a cholanic acid backbone, contrasting sharply with the aromatic bipyrazole system.

- The ethyl group is positioned at C6 in the bile acid, while in the target compound, it is at the 1' position of the pyrazole.

- Functional Implications :

- Bile acids like this are amphipathic, aiding in lipid digestion, whereas bipyrazoles are more likely to interact with enzymatic or receptor targets.

Data Table: Key Structural and Functional Features

Notes

- The discontinued status of the bipyrazole derivative may reflect challenges in synthesis or prioritization of alternative scaffolds.

Biological Activity

1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a bipyrazole derivative that has garnered attention for its potential biological activities. This compound, identified by the CAS number 1004451-75-5, exhibits a range of pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula and a molecular weight of approximately 266.30 g/mol. The compound features a bipyrazole core with an ethyl and methyl substituent on the nitrogen and phenyl groups, respectively. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O |

| Molecular Weight | 266.30 g/mol |

| CAS Number | 1004451-75-5 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that derivatives of bipyrazoles, including this compound, demonstrate significant antimicrobial activity. In studies comparing various bipyrazole derivatives, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial potency compared to standard antibiotics like ciprofloxacin.

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for these effects was around 10 µg/mL, indicating its potential as a therapeutic agent in inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of bipyrazole derivatives:

- Antimicrobial Study : A comparative analysis of various bipyrazole compounds showed that those with hydroxyl or methoxy substituents exhibited enhanced antibacterial activity against gram-positive bacteria. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds.

- Cancer Cell Line Study : A recent investigation into the effects of bipyrazole derivatives on human leukemia cell lines reported that certain derivatives led to significant reductions in cell viability (IC50 values ranging from 5 to 20 µM). The study highlighted the importance of further exploring these compounds for their potential use in cancer therapy.

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of this compound led to a marked decrease in paw edema and inflammatory markers in serum, supporting its role as an anti-inflammatory agent.

Q & A

Q. Key Considerations :

- Reaction conditions (temperature, solvent) significantly influence regioselectivity and yield.

- Purification via recrystallization or column chromatography is critical for isolating high-purity products.

How can structural discrepancies in bipyrazole derivatives be resolved during characterization?

Advanced Research Question

Structural ambiguities (e.g., regiochemistry of substituents) require multimodal analysis:

- X-ray Crystallography : Definitive determination of molecular geometry, as demonstrated for analogous compounds like 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .

- Spectroscopic Techniques :

Case Study :

Discrepancies in melting points (e.g., 212–216°C vs. 144–145°C for similar derivatives) may arise from polymorphism or impurities, necessitating DSC analysis .

What computational approaches are suitable for modeling bipyrazole electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations provide insights into electronic structure and reactivity:

- B3LYP/6-311G(d,p) Basis Set : Used to optimize geometry and calculate HOMO-LUMO gaps for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing charge distribution at the carboxylic acid moiety .

- Molecular Electrostatic Potential (MEP) Maps : Predict electrophilic/nucleophilic sites for functionalization .

Application :

DFT models can guide the design of derivatives with enhanced pharmacological activity by correlating electronic properties with bioactivity .

How do substituents influence the biological activity of bipyrazole-carboxylic acids?

Advanced Research Question

Structure-activity relationships (SARs) can be explored through systematic substitutions:

- Pharmacological Screening : Test derivatives for analgesic/anti-inflammatory activity using in vivo models (e.g., carrageenan-induced paw edema). Ethyl esters of pyrazole-carboxylic acids showed reduced ulcerogenic effects compared to free acids .

- Bioisosteric Replacements : Substituting ethyl groups with trifluoromethyl or methoxy groups alters metabolic stability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.